1,2-Dierucoyl-sn-glycero-3-phosphocholine
Overview
Description
1,2-Dierucoyl-sn-glycero-3-phosphocholine is a type of synthetic phospholipid, which is a class of lipids that are a major component of all cell membranes. They can form lipid bilayers because of their amphiphilic characteristic, which includes a hydrophilic (phosphate head) and two hydrophobic (fatty acid tails) regions.
Synthesis Analysis
The synthesis of mixed-acid 1,2-diacyl-sn-glycero-3-phosphocholines, which are closely related to 1,2-Dierucoyl-sn-glycero-3-phosphocholine, can be achieved through a two-step process starting with the reaction of sn-glycero-3-phosphocholine zinc chloride complex with tritylchloride to yield 1-O-tritylglycerophosphocholine. This intermediate can then be acylated and further processed to replace the trityl group with an acyl moiety, resulting in high yields and isomeric purity .
Molecular Structure Analysis
The molecular structure of 1,2-Dierucoyl-sn-glycero-3-phosphocholine consists of a glycerol backbone, two erucic acid chains (which are long-chain monounsaturated fatty acids), and a phosphocholine head group. This structure is similar to naturally occurring phospholipids but with specific fatty acid residues.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of analogs of 1,2-diacyl-sn-glycero-3-phosphocholines include acylation reactions, quaternization of sn-glycero-3-phosphoethanolamine to the corresponding sn-glycero-3-phosphocholine, and various labeling reactions to incorporate isotopic labels such as 13C and 2H into the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of these phospholipids are influenced by the length and saturation of the acyl chains as well as the head groups. For example, the dimeric version of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine forms a planar membrane and exhibits specific phase transition constants, which are indicative of its behavior in biological membranes . The enzymatic synthesis of structured 1,2-diacyl-sn-glycero-3-phosphocholines from glycerol-sn-3-phosphocholine also highlights the importance of controlling water activity for better acylation yields .
Scientific Research Applications
Analytical Method Development
Kiełbowicz et al. (2012) developed a high-performance liquid chromatography method for analyzing hydrolysis products of phosphatidylcholine, including 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, demonstrating its application in monitoring acyl migration processes in solvents commonly used in phosphatidylcholine synthesis or modification Kiełbowicz et al., 2012.
Enhancing Separation Techniques
Luo et al. (2010) used phospholipids, including variants of phosphocholine, as additives in capillary electrophoresis to enhance the separation of glycans. Their study highlights the influence of phospholipid composition, hydration, and temperature on separation efficiency Luo et al., 2010.
Spectroscopic and Structural Studies
Wu et al. (2010) utilized isotropically tumbling bicelles formed by mixtures of phosphocholines for molecular biophysics studies, such as spectroscopic investigations and structural refinement of soluble protein structures Wu et al., 2010.
Molecular Dynamics and Structural Validation
Poger and Mark (2010) reported molecular dynamics simulations of phospholipid bilayers, including 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, to validate the structural and hydration properties of these bilayers, contributing to a better understanding of their behavior in biological systems Poger & Mark, 2010.
Synthesis and Practical Applications
Marrapu et al. (2015) developed a novel method for synthesizing 1,2-diacyl-sn-glycero-3-phosphocholines, demonstrating its practical applications and efficiency for producing these compounds in large quantities Marrapu et al., 2015.
Raman Spectroscopy in Lipid Studies
Dmitriev and Surovtsev (2015) used Raman spectroscopy to study phosphatidylcholines, including 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, providing insights into the temperature-dependent disorder of hydrocarbon chains in these lipids Dmitriev & Surovtsev, 2015.
Lipid Bilayer Formation and Applications
Marín et al. (2016) reported a method to form stable, free-standing lipid bilayer membranes using phosphocholines, demonstrating potential applications in biophysical studies and sensing measurements Marín et al., 2016.
Lipid Dynamics and Solvent Effects
Nguyen et al. (2019) investigated the impact of methanol on the dynamics of 1,2-dimyristoyl-sn-glycero-3-phosphocholine, revealing insights into the influence of solvents on lipid behavior in biological and synthetic membranes Nguyen et al., 2019.
Safety And Hazards
DEPC has certain toxicity and irritability. During usage, direct contact with skin and eyes should be avoided. If contact occurs, rinse immediately with plenty of water. Inhalation of DEPC dust or solution vapor should be avoided, and protective equipment such as gloves, glasses, and masks should be worn .
Future Directions
properties
IUPAC Name |
[(2R)-2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,50H,6-19,24-49H2,1-5H3/b22-20-,23-21-/t50-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEURMLKLAEUAY-JFSPZUDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H100NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345798 | |
Record name | 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
898.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(22:1(13Z)/22:1(13Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008578 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,2-Dierucoyl-sn-glycero-3-phosphocholine | |
CAS RN |
51779-95-4, 76420-81-0 | |
Record name | 1,2-Dierucoyl-sn-glycero-3-phosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Didocos-13-enoyl phoshatidylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIERUCOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z951826B6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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